molecular formula C8H8FIO B14023623 1-Ethoxy-2-fluoro-3-iodobenzene

1-Ethoxy-2-fluoro-3-iodobenzene

Cat. No.: B14023623
M. Wt: 266.05 g/mol
InChI Key: WNEHURCXOPXBGJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-iodobenzene (CAS 871726-97-5) is a high-purity building block of significant value in synthetic organic chemistry. This compound features an aromatic ring substituted with ethoxy, fluoro, and iodo functional groups, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, where the iodo group acts as an excellent leaving group due to its superior reactivity compared to bromo or chloro analogues. The presence of the fluoro substituent allows for further selective functionalization or can be used to influence the electronic properties and metabolic stability of the final target compound. Supplied with a guaranteed purity of ≥98% , this reagent is an essential tool for medicinal chemistry research, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials. The molecular formula is C₈H₈FIO and the molecular weight is 266.05 g/mol . For research and further manufacturing use only, not for direct human use .

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-ethoxy-2-fluoro-3-iodobenzene

InChI

InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3

InChI Key

WNEHURCXOPXBGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)I)F

Origin of Product

United States

Preparation Methods

Direct Iodination of Fluoroethoxybenzene Derivatives

One of the most straightforward approaches to synthesize 1-ethoxy-2-fluoro-3-iodobenzene is via regioselective iodination of 1-ethoxy-2-fluorobenzene or related precursors.

  • Methodology : The iodination is typically achieved using electrophilic iodine sources such as N-iodosuccinimide (NIS) or iodine in the presence of oxidants under controlled temperature conditions to favor substitution at the 3-position relative to the ethoxy and fluoro groups.

  • Example Protocol : According to a study on iodination of fluoro-substituted arenes, 1-fluoro-4-nitrobenzene was iodinated using N-iodosuccinimide in trifluoromethanesulfonic acid at 0 °C to room temperature, yielding high regioselectivity and good yields (up to 81%) of the corresponding iodo-fluorobenzene derivatives.

  • Relevance to this compound : By analogy, 1-ethoxy-2-fluorobenzene can undergo similar iodination to introduce iodine at the 3-position, leveraging the directing effects of the ethoxy and fluoro substituents.

Metal-Halogen Exchange Followed by Iodination

Another approach involves metal-halogen exchange reactions, where a halogenated precursor undergoes lithiation or magnesiation followed by quenching with iodine.

  • Procedure : For example, 1-fluoro-2-bromo- or 1-fluoro-2-chlorobenzene derivatives are treated with organolithium reagents (e.g., n-butyllithium) at low temperatures to form aryllithium intermediates, which are then reacted with iodine to afford the iodo-substituted product.

  • Literature Support : This technique has been used effectively for synthesizing various diiodo- and fluoro-iodoarenes with yields ranging from 67% to 85%.

  • Advantages : This method offers high regioselectivity and control over substitution patterns, useful when direct iodination is challenging.

Nucleophilic Aromatic Substitution via Diaryliodonium Salts

Recent advances utilize diaryliodonium salts as intermediates for nucleophilic aromatic substitution to install ethoxy and fluoro substituents along with iodine.

  • Synthesis of Diaryliodonium Salts : Starting from fluoro-substituted iodobenzenes, diaryliodonium triflates can be prepared by reaction with aryl iodides and oxidants such as m-CPBA or Selectfluor.

  • Nucleophilic Substitution : These salts react with nucleophiles like ethoxide ions under mild conditions (40 °C, inert atmosphere) to afford this compound with good yields and purity.

  • Benefits : This method allows for precise functional group installation and is amenable to various nucleophiles, offering synthetic versatility.

Phase Transfer Catalysis and Aqueous Media Processes

A patent discloses an improved process for related ethoxy-substituted aromatic compounds that employs phase transfer catalysis in aqueous media.

  • Process Details : The reaction involves the substitution of a suitable leaving group (e.g., a sulfonate ester) on a precursor compound with ethoxide under phase transfer catalysis conditions at 50–150 °C in water as the diluent.

  • Advantages : This approach is environmentally friendly, reduces reaction times, increases yields, and enhances product purity, making it industrially attractive.

  • Applicability : Although focused on related compounds, this method could be adapted for the preparation of this compound by selecting appropriate precursors.

Comparative Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Advantages Limitations
Direct Electrophilic Iodination N-iodosuccinimide, trifluoromethanesulfonic acid, 0–25 °C ~80% Simple, regioselective Requires careful control of conditions to avoid polyiodination
Metal-Halogen Exchange + Iodination n-Butyllithium, iodine, low temperature 67–85% High regioselectivity, versatile Sensitive to moisture, requires low temperatures
Nucleophilic Aromatic Substitution via Diaryliodonium Salts Diaryliodonium triflates, K2CO3, ethoxide, 40 °C 70–80% Mild conditions, good functional group tolerance Requires preparation of diaryliodonium salts
Phase Transfer Catalysis in Aqueous Media Ethoxide ion, phase transfer catalyst, water, 50–150 °C High (improved yields) Environmentally friendly, scalable Needs suitable leaving group precursors

Research Findings and Analytical Data

  • Spectroscopic Confirmation : Products obtained via these methods are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity analyses.

  • Yields and Purity : Reported yields are generally in the range of 70–85%, with purities exceeding 95% after standard purification techniques such as column chromatography or crystallization.

  • Reaction Conditions Optimization : Studies emphasize the importance of temperature control, stoichiometry, and solvent choice to maximize yield and regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethoxy-2-fluoro-3-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-fluoro-3-iodobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of the ethoxy, fluoro, and iodo groups influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Ethoxy-2-fluoro-3-iodobenzene (hypothetical) with structurally related analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Storage Conditions
This compound -OCH₂CH₃ (1), -F (2), -I (3) C₈H₈FIO 282.05 (calc.) ~250 (estimated) ~1.7 (estimated) Room Temperature
1-Chloro-2-fluoro-3-iodobenzene -Cl (1), -F (2), -I (3) C₆H₃ClFI 256.40 Not reported Not reported Refrigerated
1-Ethoxy-2,3-difluoro-4-iodobenzene -OCH₂CH₃ (1), -F (2,3), -I (4) C₈H₇F₂IO 284.04 246.7 1.77 Room Temperature
2-Bromo-1-ethoxy-4-fluoro-3-iodobenzene -Br (2), -OCH₂CH₃ (1), -F (4), -I (3) C₈H₇BrFIO 352.95 Not reported Not reported Not specified
1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene -Cl (1), -OCH₂CH₃ (2), -F (5), -I (3) C₈H₇ClFIO 300.50 Not reported Not reported Not specified

Key Observations :

  • Molecular Weight : Ethoxy-containing compounds (e.g., C₈H₈FIO vs. C₆H₃ClFI) have higher molecular weights due to the ethoxy group .
  • Boiling Point : The presence of ethoxy and iodine increases boiling points compared to simpler halobenzenes. For example, 1-Ethoxy-2,3-difluoro-4-iodobenzene boils at 246.7°C, higher than iodobenzene (~188°C) .
  • Density : Ethoxy and halogen substituents collectively elevate density (e.g., 1.77 g/cm³ for 1-ethoxy-2,3-difluoro-4-iodobenzene) .

Research Findings and Trends

  • Synthetic Methods : highlights 2-Bromo-1-ethoxy-4-fluoro-3-iodobenzene (CAS 2383558-18-5) as a commercially available intermediate, suggesting similar routes for the target compound via halogen exchange or nucleophilic substitution .
  • Material Science : Ethoxy-iodo compounds are used in liquid crystals or OLEDs, leveraging iodine’s polarizability for optoelectronic applications .

Biological Activity

1-Ethoxy-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents, particularly iodine and fluorine, along with an ethoxy group, suggests a unique profile of interactions with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by its molecular formula C8H8F1I1O1C_8H_8F_1I_1O_1 and a molecular weight of approximately 248.05 g/mol. The structural features include:

  • Ethoxy group : Enhances solubility and reactivity.
  • Fluoro and iodo substituents : Impart unique electronic properties that can influence biological interactions.

Biological Activity Overview

Halogenated compounds, including this compound, are known for various biological activities, such as:

  • Antimicrobial properties : Compounds with similar structures often exhibit antibacterial and antifungal activities.
  • Anticancer potential : Many halogenated aromatics have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntibacterialEffective against a range of Gram-positive and Gram-negative bacteria.
AntifungalExhibits activity against common fungal pathogens.
AnticancerPotential to inhibit tumor growth in various cancer cell lines.

Antimicrobial Activity

A study investigating the antimicrobial effects of halogenated aromatic compounds found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

  • S. aureus : MIC = 32 µg/mL
  • E. coli : MIC = 64 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various halogenated compounds, including derivatives of this compound. The study demonstrated that these compounds could induce apoptosis in human breast cancer cell lines (MCF-7) through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was found to be approximately 25 µM.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Electrophilic attack : The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA.
  • Interference with cellular signaling : By modifying key signaling molecules, it may disrupt pathways involved in cell growth and survival.

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